Methylcysteine is classified as a sulfur-containing amino acid. It is derived from cysteine through the methylation of the amino group. This compound can be found naturally in certain plants and is often synthesized for research and pharmaceutical purposes. Methylcysteine is particularly relevant in studies related to peptide synthesis and protein engineering due to its ability to influence the folding and stability of peptides.
The synthesis of N-methylcysteine can be achieved through several methods, each with varying efficiency and yield. One notable method involves the formation of an oxazolidinone precursor from Fmoc-cysteine derivatives:
This method highlights the importance of using electronically neutral cysteine derivatives to achieve optimal results.
The molecular structure of N-methylcysteine includes a thiol group (-SH) characteristic of cysteine, along with a methyl group attached to the nitrogen atom of the amino group. The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of a stereogenic center at the carbon atom adjacent to the thiol group, resulting in two enantiomers.
N-methylcysteine participates in various chemical reactions typical for amino acids:
These reactions underscore its versatility in biochemical applications.
The mechanism of action of N-methylcysteine primarily relates to its role in protein synthesis and modification:
This dual role enhances its significance in biochemical research.
N-methylcysteine exhibits distinct physical and chemical properties:
These properties make it suitable for various laboratory applications.
N-methylcysteine has several scientific applications:
Methylcysteine, systematically named as S-methyl-L-cysteine, is a non-proteinogenic sulfur-containing amino acid with the molecular formula C₄H₉NO₂S and a molecular weight of 135.18 g·mol⁻¹. It is structurally characterized as a cysteine derivative where the thiol hydrogen is replaced by a methyl group (–SCH₃), resulting in a thioether linkage [2] [7]. Its IUPAC name is (2R)-2-amino-3-(methylsulfanyl)propanoic acid, reflecting its chiral nature with an L-configuration at the alpha-carbon [2] [5]. The compound typically forms white crystalline solids with a melting point of 248°C and exhibits zwitterionic behavior in aqueous solutions due to its carboxylic acid (pKa ≈ 2.44) and amino (pKa ≈ 9.15) functional groups [2] [8]. Key chemical properties include:
Table 1: Fundamental Physicochemical Properties of Methylcysteine
Property | Value |
---|---|
Molecular Formula | C₄H₉NO₂S |
Average Molecular Weight | 135.18 g·mol⁻¹ |
Chiral Center | (2R)-configuration |
Melting Point | 248°C |
Water Solubility | ~65.8 mg/mL |
pKa (Carboxyl Group) | 2.44 ± 0.10 |
pKa (Amino Group) | 9.15 ± 0.10 |
Methylcysteine belongs to the class of L-cysteine-S-conjugates, specifically categorized as an S-alkylated cysteine analog. It is biosynthetically distinct from its oxidized derivative S-methylcysteine sulfoxide, which contains a sulfinyl group (–S(O)CH₃) and is abundant in Allium vegetables like onions [2].
Methylcysteine was first isolated and characterized in the mid-20th century during investigations into sulfur compounds in Allium species. Early biochemical studies in the 1950s–1960s identified it as a minor constituent in garlic (Allium sativum) and onions (Allium cepa), where it coexists with more volatile organosulfur compounds like allicin [5]. Initial research focused on its role as a metabolic intermediate in sulfur assimilation pathways, particularly in plants lacking glutathione-based antioxidant systems [6].
By the 1980s, studies confirmed its biosynthesis via post-translational methylation of cysteine in plant tissues, a process mediated by enzymes such as cysteine methyltransferases [2]. The compound gained significant research attention when metabolomic analyses in the 1990s–2000s revealed its accumulation in plants under sulfur-rich conditions. Notably, its chemopreventive potential was highlighted in studies demonstrating its ability to inhibit oxidative damage to low-density lipoprotein (LDL) and mitigate glycative stress in diabetic models, positioning it as a phytochemical of interest for vascular health [5]. Research also elucidated its paradoxical roles in chemical carcinogenesis, acting as both an inhibitor and promoter depending on the tissue type [5].
Methylcysteine occurs widely in edible plants, with the highest concentrations found in Allium vegetables and cruciferous species. It is synthesized de novo via two primary pathways: (1) direct methylation of cysteine using S-adenosylmethionine as a methyl donor, and (2) enzymatic condensation of O-acetylserine with methanethiol catalyzed by cysteine synthase [2] [6]. The following table summarizes its distribution:
Table 2: Methylcysteine Content in Select Food Plants
Plant Source | Classification | Approximate Concentration |
---|---|---|
Garlic (Allium sativum) | Allium | 1.2–2.8 mg/g dry weight |
Onion (Allium cepa) | Allium | 0.6–1.5 mg/g dry weight |
Broccoli (Brassica oleracea) | Cruciferous | 0.3–0.9 mg/g dry weight |
Kale (Brassica oleracea) | Cruciferous | 0.4–1.1 mg/g dry weight |
Brussels Sprouts (Brassica oleracea) | Cruciferous | 0.5–0.8 mg/g dry weight |
Dried Beans | Legumes | 0.1–0.4 mg/g dry weight |
In Allium species, methylcysteine functions as a reservoir of reduced sulfur and participates in flavor precursor networks. During tissue disruption, it remains non-volatile, contrasting with sulfoxide derivatives that hydrolyze to pungent compounds [2]. In cruciferous vegetables like broccoli and kale, it arises as a metabolic byproduct of glucosinolate turnover and may contribute to antioxidant defense systems [5]. Its presence in legumes (e.g., dried beans) is attributed to soil sulfur assimilation, where it serves as a biomarker for consumption in metabolomic studies [5] [6]. The compound’s stability during cooking varies; boiling reduces concentrations by 20–40% due to leaching, while roasting preserves it in garlic and onion tissues [5].
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